6-(Ethylsulfanyl)-8-(methylsulfanyl)-9-phenyl-3,9-dihydro-2h-purin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Ethylthio)-8-(methylthio)-9-phenyl-3,9-dihydro-2H-purin-2-one is a complex organic compound belonging to the purine family This compound is characterized by the presence of ethylthio and methylthio groups attached to the purine ring, along with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylthio)-8-(methylthio)-9-phenyl-3,9-dihydro-2H-purin-2-one typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with ethylthiol and methylthiol under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Ethylthio)-8-(methylthio)-9-phenyl-3,9-dihydro-2H-purin-2-one undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where the thiol groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted purine derivatives.
Scientific Research Applications
6-(Ethylthio)-8-(methylthio)-9-phenyl-3,9-dihydro-2H-purin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Ethylthio)-8-(methylthio)-9-phenyl-3,9-dihydro-2H-purin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of ethylthio and methylthio groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-methylthio-4-cyanomethoxypyrimidine
- 6-Methyl-2-methylthio-3-cyanomethylpyrimidinone-4
Uniqueness
6-(Ethylthio)-8-(methylthio)-9-phenyl-3,9-dihydro-2H-purin-2-one is unique due to the combination of ethylthio and methylthio groups on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6950-21-6 |
---|---|
Molecular Formula |
C14H14N4OS2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
6-ethylsulfanyl-8-methylsulfanyl-9-phenyl-3H-purin-2-one |
InChI |
InChI=1S/C14H14N4OS2/c1-3-21-12-10-11(16-13(19)17-12)18(14(15-10)20-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,16,17,19) |
InChI Key |
CBCPTDUZXRLQMU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=O)NC2=C1N=C(N2C3=CC=CC=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.